N-cyclopentylpiperidine-3-sulfonamide
Overview
Description
N-cyclopentylpiperidine-3-sulfonamide is a chemical compound with the molecular formula C10H20N2O2S and a molecular weight of 232.34 g/mol . It is a sulfonamide derivative, which means it contains a sulfonamide functional group (–SO2NH2) attached to a piperidine ring substituted with a cyclopentyl group. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopentylpiperidine-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, which facilitates the formation of the sulfonamide bond . The reaction is typically carried out under mild conditions, making it an efficient and environmentally friendly process.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of ammonium carbamate as the nitrogen source and methanol as the solvent and oxygen source . This one-pot synthesis method is advantageous because it reduces the need for additional purification steps and minimizes waste generation.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentylpiperidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form sulfinamides or sulfenamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinamides and sulfenamides.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-cyclopentylpiperidine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of N-cyclopentylpiperidine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act by inhibiting enzymes involved in folate metabolism, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for DNA synthesis and cell division in bacteria . As a result, sulfonamides exhibit bacteriostatic activity, preventing the growth and proliferation of bacteria .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentylpiperidine-3-sulfonamide: Unique due to its specific substitution pattern on the piperidine ring.
Sulfenamides: Contain a sulfur-nitrogen bond and are used as vulcanization accelerators in the rubber industry.
Sulfinamides: Similar to sulfonamides but with a different oxidation state of sulfur.
Sulfonamides: A broad class of compounds with diverse applications in pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentylpiperidine-3-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c13-15(14,10-6-3-7-11-8-10)12-9-4-1-2-5-9/h9-12H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZXLXZRNXWVNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2CCCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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